Gnidimacrin, 18-de(benzoyloxy)-

Description

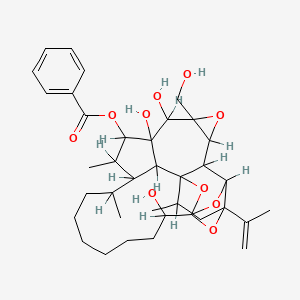

Structure

2D Structure

Properties

CAS No. |

81774-58-5 |

|---|---|

Molecular Formula |

C37H50O10 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

[10,11,22-trihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |

InChI |

InChI=1S/C37H50O10/c1-19(2)33-17-21(4)36-26-29(33)45-37(46-33,47-36)24(39)16-12-7-6-9-13-20(3)25-22(5)28(43-31(40)23-14-10-8-11-15-23)35(42,27(25)36)32(41)34(18-38)30(26)44-34/h8,10-11,14-15,20-22,24-30,32,38-39,41-42H,1,6-7,9,12-13,16-18H2,2-5H3 |

InChI Key |

MIQXWLWKVCOSDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Gnidimacrin and Its Analogs

Botanical Sources of Gnidimacrin (B1229004) and Structurally Similar Diterpenoids

Daphnane (B1241135) diterpenoids are characteristic secondary metabolites of the Thymelaeaceae and Euphorbiaceae plant families. mdpi.com A significant number of these compounds, including Gnidimacrin, have been isolated from various genera within the Thymelaeaceae family. mdpi.com

The genus Daphne is a well-documented source of daphnane diterpenoids. Daphne odora, commonly known as Winter Daphne, has been the subject of phytochemical investigations that led to the isolation of several daphnane diterpenoids, including gnidimacrin-related macrocyclic orthoesters. nih.gov Further studies on D. odora have yielded new and known daphnane diterpenoids, some of which are orthoesters. nih.govablesci.com Similarly, research on Daphne genkwa has resulted in the isolation of numerous daphnane-type diterpenoids, including previously undescribed compounds. nih.govresearchgate.net These findings underscore the importance of the Daphne genus as a rich repository for this class of natural products. nih.gov

The genus Gnidia is a primary source for Gnidimacrin and its analogs. The parent compound, Gnidimacrin, and its derivative Gnidimacrin 20-palmitate were first isolated from Gnidia subcordata. nih.gov More recent research on Gnidia sericocephala, a plant used in traditional medicine, has led to the isolation of daphnane diterpenoids like yuanhuacine (B1233473) A, demonstrating the continued relevance of this genus in the discovery of such compounds. researchgate.net

Beyond Daphne and Gnidia, other genera within the Thymelaeaceae family are significant sources of daphnane diterpenoids.

Stellera : The roots of Stellera chamaejasme have been extensively studied, yielding a diverse array of daphnane diterpenoids. nih.govnih.gov Among the known compounds isolated from this plant is Gnidimacrin itself. nih.govpreprints.org These studies highlight S. chamaejasme as a key botanical source for a variety of structurally related daphnane diterpenes. preprints.orgpreprints.org

Wikstroemia : Several species of the Wikstroemia genus are known to produce daphnane diterpenoids. mdpi.com For instance, Wikstroemia chamaedaphne has been a source for the isolation of new and known diterpenoids, including various wikstroelides and prostratin (B1679730) derivatives. nih.govnih.govacs.org Investigations of Wikstroemia indica have identified 21 different daphnane diterpenoids, showcasing the chemical diversity within this species. mdpi.com Furthermore, research on Wikstroemia monticola led to the isolation of wikstrotoxins, huratoxin, and excoecariatoxin. researchgate.netacs.org

Table 1: Botanical Sources of Gnidimacrin and Selected Analogs

| Genus | Species | Isolated Compound(s) | Reference(s) |

|---|---|---|---|

| Daphne | D. odora | Daphneodorins, Gnidimacrin-related macrocyclic daphnane orthoesters | nih.gov |

| Daphne | D. genkwa | Yuanhuakines A-D, Genkwadanes J-K | nih.govresearchgate.net |

| Gnidia | G. subcordata | Gnidimacrin, Gnidimacrin 20-palmitate | nih.gov |

| Gnidia | G. sericocephala | Yuanhuacine A | researchgate.net |

| Stellera | S. chamaejasme | Gnidimacrin, Stelleralides, Pimelotide A, Wikstroelides | nih.govpreprints.org |

| Wikstroemia | W. chamaedaphne | Wikstroelide Q, Prostratin Q, Pimelea factors P2 & P3 | nih.govnih.gov |

| Wikstroemia | W. indica | 21 distinct daphnane diterpenoids | mdpi.com |

| Wikstroemia | W. monticola | Wikstrotoxins A-D, Huratoxin, Excoecariatoxin | researchgate.net |

Advanced Extraction and Purification Techniques for Complex Natural Product Mixtures

The isolation of specific diterpenoids like Gnidimacrin, 18-de(benzoyloxy)- from plant extracts is a challenging task due to the presence of numerous structurally similar compounds. This requires a combination of modern extraction methods and sophisticated chromatographic separation techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the purification of daphnane diterpenoids. Reversed-phase HPLC, often on a C18 column, is frequently used to separate these compounds. researchgate.net For example, fractions from an initial column chromatography of Wikstroemia indica extract were further purified by preparative HPLC to yield six major daphnane diterpenoids. mdpi.com Similarly, preparative HPLC was crucial in the purification of yuanhuacine A from Gnidia sericocephala extracts. researchgate.net The combination of HPLC with mass spectrometry (LC-MS) has become a powerful strategy for rapidly identifying daphnane diterpenoids in crude extracts, guiding the subsequent isolation process. mdpi.com

Preparative Thin-Layer Chromatography (Prep-TLC): Prep-TLC serves as a valuable method for purifying small-scale samples (typically under 100 mg) and separating components that are difficult to resolve by column chromatography. nih.govelsevierpure.comrochester.educhemrxiv.org The technique involves applying a concentrated sample as a thin line onto a thick-layered silica (B1680970) gel plate, developing it in a suitable solvent system, and then scraping the separated bands for compound recovery. rochester.edu This method is particularly useful for obtaining pure samples from complex natural product mixtures. nih.govrochester.edu Researchers often employ a combination of techniques, using methods like LH20 column chromatography for initial separation followed by normal or reverse-phase HPLC and/or high-performance TLC (HPTLC) for final purification. researchgate.net

Developing targeted extraction strategies can enhance the efficiency of isolating diterpenoids. The initial extraction process often involves using solvents of varying polarity. For instance, a petroleum ether extract of Stellera chamaejasme was used as the starting point for bioassay-guided fractionation to isolate daphnane diterpenoids. nih.gov In other cases, a crude medicinal powder is first extracted with a high-concentration lower alcohol like methanol (B129727) or ethanol. google.com

Modern extraction techniques are also being applied to improve efficiency and yield. Methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are considered green technologies that can reduce solvent consumption and extraction time. nih.govmdpi.com For diterpenes specifically, processes involving ultrasound combined with specific organic solvents have been developed to selectively extract these compounds from plant material. google.com The choice of extraction conditions, such as temperature, can also influence selectivity; for example, low-temperature extraction can yield extracts enriched in specific compounds while leaving others behind. google.com Following initial extraction, a series of liquid-liquid extractions with different solvents (e.g., petroleum ether, ethyl acetate) can be used to partition the compounds based on polarity, thereby concentrating the diterpenoid fraction before chromatographic purification. google.com

Biosynthetic Pathways and Precursor Analysis

General Biosynthesis of Daphnane (B1241135) Diterpenoid Scaffolds

Daphnane diterpenoids, including gnidimacrin (B1229004), are primarily found in plants belonging to the Thymelaeaceae and Euphorbiaceae families. researchgate.netmdpi.comnih.gov The biosynthesis of their characteristic 5/7/6-tricyclic carbon skeleton is believed to originate from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netnih.gov

The proposed biosynthetic cascade begins with the cyclization of GGPP, catalyzed by a casbene (B1241624) synthase, to form casbene. nih.gov Casbene then undergoes further ring-closing reactions to generate the lathyrane skeleton, which in turn leads to the formation of the tigliane (B1223011) scaffold. researchgate.netnih.gov A key transformation in this pathway is the opening of the cyclopropane (B1198618) ring present in the tigliane structure to form an isopropyl group, thereby establishing the core daphnane framework. researchgate.netnih.gov These foundational skeletons are then subjected to a variety of modifications, such as oxygenation and esterification, which give rise to the vast structural diversity observed in daphnane and tigliane diterpenoids. researchgate.netnih.gov

Proposed Biosynthetic Modifications Leading to Gnidimacrin and its Analogs

Starting from the basic daphnane scaffold, a series of specific modifications are required to produce gnidimacrin, 18-de(benzoyloxy)- and its related analogs. These late-stage tailoring reactions are crucial for the compound's biological activity. Gnidimacrin possesses a polyhydroxylated daphnane-type skeleton with a distinctive macrocyclic bridge formed by an aliphatic orthoester. nih.gov

The proposed sequence of modifications includes:

Hydroxylation: A suite of cytochrome P450 monooxygenases or other oxidoreductases are hypothesized to introduce hydroxyl groups at specific positions on the daphnane core. For gnidimacrin, this would include hydroxylation at positions C-3, C-5, C-9, C-13, C-14, C-18, and C-20. mdpi.comnih.gov

Benzoylation: The hydroxyl group at the C-3 position undergoes esterification with benzoic acid, a reaction likely catalyzed by a specific acyltransferase. The "18-de(benzoyloxy)-" designation in the subject compound indicates the absence of a benzoyl group at the C-18 position, which is present in the parent compound, gnidimacrin. nih.gov

Orthoester Formation: A hallmark of gnidimacrin's structure is the orthoester functionality. This is proposed to form through a complex intramolecular cyclization. This process likely involves the hydroxyl groups at C-9, C-13, and C-14 reacting with a carboxyl group from an attached fatty acid chain to form the characteristic triaxially connected orthoester motif. mdpi.com A macrocyclic bridge is then formed connecting this aliphatic orthoester group with the C-1 position of the A-ring. nih.gov

The structural diversity among gnidimacrin analogs arises from variations in these modification steps, such as different ester groups at various positions or altered hydroxylation patterns.

Enzymatic Systems Involved in Diterpenoid Orthoester Formation

The enzymatic machinery responsible for constructing the orthoester scaffold in daphnane diterpenoids has not been definitively identified. However, insights can be drawn from studies on the biosynthesis of other orthoester-containing natural products, particularly fungal meroterpenoids. nih.govresearchgate.net

Two primary types of enzymatic systems have been implicated in orthoester biosynthesis in other organisms:

Non-heme iron-dependent oxygenases: In the biosynthesis of the fungal meroterpenoid novofumigatonin, a non-heme iron-dependent enzyme, NvfE, is known to catalyze the isomerization of an endoperoxide to form an orthoester. nih.gov

α-ketoglutarate-dependent oxygenases and Methyltransferases: A more recently discovered mechanism involves a two-step process. In the biosynthesis of austalide F, an α-ketoglutarate-dependent oxygenase (AstB) first generates a hemiacetal intermediate. nih.govresearchgate.net Subsequently, a methyltransferase (AstL) acts on this hemiacetal to complete the formation of the orthoester scaffold. nih.govresearchgate.net

While these systems are from fungi, it is plausible that plants have evolved analogous enzymatic strategies to construct the complex orthoester moiety in gnidimacrin. The formation of the orthoester in gnidimacrin likely involves a specialized cyclase or a related enzyme that facilitates the intramolecular attack of the hydroxyl groups onto a tethered and activated carboxyl group. The precise enzymes, however, remain a subject for future research. The study of enzymes like lipases, which can be used in the synthesis of enantiomerically pure esters using orthoesters as substrates, may also provide clues to the mechanisms of natural orthoester formation. mdpi.com

Structure Activity Relationship Sar Studies of Gnidimacrin, 18 De Benzoyloxy

Impact of the C-18 De(benzoyloxy) Modification on Biological Potency and Selectivity

The modification at the C-18 position of gnidimacrin (B1229004), specifically the removal of the benzoyloxy group, has a profound impact on its biological activity. This change simplifies the ester functionality at this position to a primary alcohol.

Comparative Analysis with Parent Gnidimacrin (18-benzoyloxy) Activity

Gnidimacrin is a potent anti-HIV agent, exhibiting activity at picomolar concentrations. mdpi.comnih.govplos.orgnih.govplos.orgnih.gov A study involving the synthesis and evaluation of gnidimacrin derivatives provides critical insight into the role of the C-18 substituent. In this research, a derivative, compound 4 , was synthesized which featured a hydroxyl group at the C-18 position (18-de(benzoyloxy)-) as well as at the C-3 position (3-de(benzoyl)-). nih.gov

When compared to the parent gnidimacrin, which has a benzoyloxy group at C-18 and a benzoyl group at C-3, compound 4 demonstrated a significant reduction in anti-HIV potency. nih.gov This suggests that the presence of an ester, and likely a bulky aromatic ester, at the C-18 position is crucial for the high potency of gnidimacrin. While this particular study did not isolate the effect of the C-18 modification alone, the substantial drop in activity points to its importance. The authors of the study noted that the decreased potency of compound 4 could be attributed to the modification at C-3, C-18, or both. nih.gov However, another synthesized derivative with a modification only at C-3 (a free hydroxyl group) also showed reduced, but still notable, activity, further implicating the C-18 de(benzoyloxy) modification in the observed loss of potency.

Influence of Other Key Substituents (e.g., at C-3, C-5, C-20, and C-2') on Activity

C-3 Position: Modifications at the C-3 position have been shown to be more tolerable than at other positions. For instance, the replacement of the benzoyl group at C-3 with other aromatic esters can retain potent anti-HIV activity. mdpi.comnih.gov However, complete removal of the ester functionality to a free hydroxyl group at C-3, as seen in compound 5 (which retains the C-18 benzoyloxy group), leads to a decrease in potency, though not as drastic as the combined C-3 and C-18 modification in compound 4 . nih.gov

C-5 Position: The free hydroxyl group at the C-5 position is considered essential for the anti-HIV activity of gnidimacrin. nih.govresearchgate.net Any modification at this position, such as conversion to a benzoyloxy, oxo, or acetoxy group, results in a significant increase in the IC50 value, indicating a substantial loss of potency. nih.gov This highlights the critical role of the C-5 hydroxyl group in the molecule's interaction with its biological target.

C-20 Position: Similar to the C-5 position, the primary hydroxyl group at C-20 is vital for maintaining high biological activity. mdpi.comnih.gov Its removal or modification leads to a significant reduction in potency.

Stereochemical Determinants of Biological Activity in Daphnane (B1241135) Diterpenoids

The biological activity of daphnane diterpenoids is intrinsically linked to their complex three-dimensional structure and stereochemistry. researchgate.net These molecules possess a rigid 5/7/6-fused tricyclic ring system, and the specific spatial arrangement of the various substituents is a key determinant of their interaction with biological targets. mdpi.comnih.gov

Furthermore, the presence and orientation of the orthoester group, typically involving carbons C-9, C-13, and C-14, is a characteristic feature of many bioactive daphnane diterpenoids and is considered important for their activity profile. mdpi.comresearchgate.net

Computational and Chemoinformatic Approaches to SAR Elucidation

While extensive synthetic and biological testing has provided a wealth of information on the SAR of gnidimacrin and related compounds, computational and chemoinformatic approaches are emerging as valuable tools to further refine our understanding. These methods can help to rationalize the observed SAR data and guide the design of new, more potent, and selective analogs.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of the daphnane diterpenoids with their biological activities. nih.govnih.gov These models can identify key molecular descriptors that are positively or negatively correlated with potency, providing insights into the electronic, steric, and hydrophobic requirements for optimal activity.

Molecular docking and molecular dynamics simulations can offer a more detailed, three-dimensional view of how these molecules interact with their biological targets, such as protein kinase C (PKC) isozymes. nih.govplos.org By simulating the binding of different gnidimacrin analogs to the active site of the receptor, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. These computational models can explain why certain functional groups, like the hydroxyls at C-5 and C-20, are so critical for activity and can help to predict the potential activity of novel, yet-to-be-synthesized derivatives.

Although specific computational studies focused solely on Gnidimacrin, 18-de(benzoyloxy)- are not widely reported, the application of these chemoinformatic tools to the broader class of daphnane diterpenoids holds significant promise for accelerating the discovery of new drug candidates.

Molecular Mechanisms of Action: in Vitro and Ex Vivo Investigations

Modulation of Protein Kinase C (PKC) Isoforms

Gnidimacrin (B1229004), 18-de(benzoyloxy)- is a potent agonist of Protein Kinase C (PKC), a family of enzymes crucial in signal transduction. nih.gov Its anti-HIV activity is primarily mediated through the activation of PKC. nih.govnih.gov

A key aspect of the molecular action of Gnidimacrin, 18-de(benzoyloxy)- is its selective activation of specific PKC isoforms. Research has demonstrated that this compound selectively activates PKC-βI and PKC-βII at low picomolar concentrations. nih.govnih.govnih.gov This selectivity is critical, as the activation of other PKC isoforms is linked to different, and sometimes undesirable, cellular outcomes. For instance, it does not activate PKCα, which is associated with tumor promotion, or PKCθ, which is involved in the proliferation and differentiation of T cells. nih.gov This selective action contributes to its potent anti-HIV effects without causing global T-cell activation or stimulating the production of inflammatory cytokines. nih.govnih.gov

Gnidimacrin, 18-de(benzoyloxy)- belongs to the daphnane (B1241135) class of diterpenoids. nih.gov Studies on related daphnane-type compounds have provided insights into the binding mechanism to PKC. These molecules are thought to form hydrogen bonds within the activator-binding groove of PKC isoforms. nih.gov Specifically, moieties at the C-20, C-4, and C-3 positions of the diterpene skeleton can interact with residues such as Thr-242, Leu-251, and Gly-253 in the PKC binding domain. nih.gov The binding of Gnidimacrin, 18-de(benzoyloxy)- to PKC induces a conformational change in the enzyme, leading to its activation and translocation from the cytosol to cellular membranes, a critical step for its enzymatic function.

The central role of PKC activation in the mechanism of action of Gnidimacrin, 18-de(benzoyloxy)- has been confirmed through antagonism studies. The use of a selective PKC-β inhibitor, enzastaurin (B1662900), has been shown to effectively abrogate the anti-HIV-1 activity of Gnidimacrin, 18-de(benzoyloxy)-. nih.gov In experiments, the presence of enzastaurin significantly counteracted the HIV-1 inhibitory effects of Gnidimacrin, 18-de(benzoyloxy)-, providing strong evidence that its antiviral action is dependent on the activation of PKC-β. nih.gov

Pre Clinical Biological Evaluation: in Vitro and in Vivo Models

Antiviral Efficacy against Human Immunodeficiency Virus Type 1 (HIV-1) Strains

Gnidimacrin (B1229004), 18-de(benzoyloxy)-, hereafter referred to as gnidimacrin, has been identified as a potent anti-HIV agent. nih.gov It operates through a dichotomous mechanism, activating HIV-1 replication in chronically infected cells while inhibiting de novo infection. plos.org This dual action is achieved at remarkably low picomolar concentrations. plos.org The primary mechanism behind its anti-HIV activity is the selective activation of protein kinase C (PKC) beta I and beta II. nih.govnih.govresearchgate.net

In Vitro Inhibition of HIV-1 Replication in Cell Lines (e.g., R5 and X4 Viruses)

In laboratory settings, gnidimacrin has shown potent inhibition of various HIV-1 strains. It effectively inhibits the replication of R5 viruses in peripheral blood mononuclear cells (PBMCs) at concentrations lower than 10 pM. plos.org The compound's strong anti-R5 virus activity is linked to its ability to down-regulate the HIV-1 coreceptor CCR5. plos.org While highly effective against R5 strains, it only partially inhibits X4 virus infection in PBMCs. plos.org The compound also potently inhibits the replication of the X4 virus NL4-3 in MT4 cell lines. plos.orgplos.org This inhibition is associated with the down-regulation of CD4 and CXCR4 on MT4 cells. plos.orgplos.org

Table 1: In Vitro Anti-HIV-1 Activity of Gnidimacrin

| Cell Line | HIV-1 Strain | Activity | Effective Concentration |

|---|---|---|---|

| PBMCs | R5 Viruses | Potent Inhibition | < 10 pM |

| PBMCs | X4 Viruses | Partial Inhibition | Not Specified |

Ex Vivo Elimination of Latent HIV-1 from Patient-Derived Cells

A significant challenge in eradicating HIV-1 is the persistence of latent viral reservoirs in resting CD4+ T cells. nih.govucsd.edu Gnidimacrin has shown the ability to purge these latent reservoirs. plos.org In an ex vivo model using peripheral blood mononuclear cells (PBMCs) from patients undergoing antiretroviral therapy, gnidimacrin significantly reduced the frequency of latently infected cells. nih.govresearchgate.net This effect was observed at low picomolar concentrations and, importantly, without causing global T-cell activation or stimulating the production of inflammatory cytokines. nih.govnih.govresearchgate.net The compound's ability to induce robust viral replication is thought to contribute to the elimination of latently infected cells. nih.gov

Reduction of Latent HIV-1 DNA Levels in Cellular Models

Studies have demonstrated that gnidimacrin can markedly reduce the level of latent HIV-1 DNA in cellular models. nih.govnih.gov In ex vivo experiments with patient-derived PBMCs, treatment with gnidimacrin led to a significant reduction in HIV-1 DNA levels. nih.govresearchgate.net The compound induced approximately 10-fold more HIV-1 production than histone deacetylase inhibitors like SAHA or romidepsin, which may account for its effectiveness in reducing latent HIV-1. nih.govnih.govresearchgate.net

Anti-Leukemia Activity

Gnidimacrin was initially identified for its potent activity against cancer cells. plos.org Its anti-leukemia properties have been evaluated in various in vitro models.

In Vitro Cytotoxicity Against Leukemia Cell Lines (e.g., HL-60, K562, CCRF-CEM)

Gnidimacrin has exhibited highly selective cytotoxicity against HIV-1 chronically infected cells, including the U1 cell line, which is derived from the U937 leukemia cell line. plos.orgplos.org The effective doses for HIV-1 activation were found to be equivalent to the cytotoxic doses for these latently infected cells. plos.org In contrast, the parental U937 cell line was significantly less sensitive to the cytotoxic effects of gnidimacrin. plos.org While specific data on its cytotoxicity against HL-60, K562, and CCRF-CEM cell lines in the context of gnidimacrin is not detailed in the provided search results, the potent and selective cytotoxic nature of the compound against leukemia-derived cell lines is evident.

Table 2: In Vitro Cytotoxicity of Gnidimacrin Against a Leukemia-Derived Cell Line

| Cell Line | Description | Cytotoxicity |

|---|---|---|

| U1 | HIV-1 Latently Infected (derived from U937) | High |

Broad-Spectrum Anti-Cancer Activities

The therapeutic potential of compounds structurally related to or within the same class as gnidimacrin extends beyond leukemia. Other natural diterpenoids with similar daphnane-type skeletons have also been shown to inhibit HIV replication and display anti-cancer properties. nih.gov While the provided information focuses heavily on its anti-HIV and anti-leukemia effects, the initial discovery of gnidimacrin was due to its potent anti-cancer cell activity, suggesting a broader application in oncology. plos.org Research on related compounds has shown promise in various cancer models, including prostate, liver, and multiple myeloma, indicating a potential for broad-spectrum activity within this class of molecules. nih.gov

Pre-clinical Pharmacokinetic and Metabolic Stability Assessments (e.g., In Vitro Plasma Stability)

Preliminary pre-clinical assessments have been conducted to understand the pharmacokinetic profile of Gnidimacrin and its derivatives. One key aspect of this is its stability in plasma, which is a critical factor for its potential as a therapeutic agent. In vitro studies using Sprague Dawley rat plasma have been performed to determine the stability of Gnidimacrin and related compounds. The results from these assessments indicate that Gnidimacrin and its ester-linked derivatives exhibit a notable degree of stability in plasma.

Table 2: In Vitro Plasma Stability of Gnidimacrin and its Derivatives in Sprague Dawley Rat Plasma

| Compound | Half-life (hours) |

| Gnidimacrin (GM) | 21.77 ± 3.85 |

| 9a | 21.65 ± 0.63 |

| 13d | 26.17 ± 1.18 |

This data suggests that these compounds are not rapidly degraded by plasma esterases, which is a positive indicator for their potential in vivo efficacy.

Future Directions and Research Perspectives for Gnidimacrin, 18 De Benzoyloxy

Rationales Design und Synthese neuartiger, optimierter Analoga

Die Grundlage für die zukünftige Entwicklung von Gnidimacrin (B1229004), 18-de(benzoyloxy)- liegt in der rationalen Gestaltung und Synthese neuartiger Analoga. Dieser Ansatz zielt darauf ab, die therapeutischen Eigenschaften der Leitsubstanz zu verbessern und gleichzeitig potenzielle unerwünschte Wirkungen zu minimieren. Durch die Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) können Forscher die für die biologische Aktivität entscheidenden chemischen Einheiten identifizieren. nih.gov

Eine Studie, in der 29 modifizierte Gnidimacrin-Derivate synthetisiert wurden, ergab, dass Hydroxylsubstituenten an den Positionen C-5 und C-20 für die Anti-HIV-Aktivität unerlässlich sind. nih.gov Im Gegensatz dazu behielten Derivate, die an der 3-OH-Gruppe mit aromatischen Estern modifiziert wurden, sowohl die Anti-HIV-Replikations- als auch die Latenzaktivierungsaktivitäten bei. nih.gov Diese Ergebnisse liefern eine entscheidende Roadmap für die zukünftige synthetische Chemie und deuten darauf hin, dass Modifikationen an der C-3-Position vorgenommen werden können, um die pharmakologischen Eigenschaften zu verbessern, ohne die Wirksamkeit zu beeinträchtigen. nih.gov

Zukünftige Synthesestrategien werden sich wahrscheinlich auf die Erzeugung einer Bibliothek von Analoga mit gezielten Modifikationen konzentrieren, die auf molekularen Modellierungsstudien basieren. nih.gov Diese Studien können die Wechselwirkungen zwischen Gnidimacrin-Analoga und seinem molekularen Ziel, der Proteinkinase C (PKC), vorhersagen und so die Synthesebemühungen auf Verbindungen mit der höchsten Affinität und Selektivität lenken.

| Modifizierte Position | Ergebnis der Modifikation | Implikation für zukünftiges Design |

| C-5 | Der Austausch der Hydroxylgruppe (OH) durch Benzoyloxy-, Oxo- oder Acetoxygruppen führte zu einer signifikant verringerten Anti-HIV-Aktivität. nih.gov | Eine freie Hydroxylgruppe an C-5 ist wahrscheinlich entscheidend für die Aktivität und sollte in zukünftigen Analoga erhalten bleiben. nih.gov |

| C-20 | Die Erhaltung der Hydroxylgruppe an dieser Position ist für die Aktivität unerlässlich. nih.gov | Die C-20-Hydroxylgruppe ist ein wichtiger pharmakophorischer Bestandteil. |

| C-3 | Die Modifikation der Hydroxylgruppe mit aromatischen Estern behielt die Anti-HIV-Aktivität bei. nih.gov | Die C-3-Position ist ein vielversprechender Kandidat für Modifikationen zur Optimierung der pharmakokinetischen Eigenschaften. |

| C-18 | Der Ersatz der Benzoyloxygruppe durch eine Hydroxylgruppe führte zu einer verringerten Wirksamkeit, obwohl andere Modifikationen an der Verbindung dies möglicherweise beeinflusst haben. nih.gov | Weitere Untersuchungen der Rolle des C-18-Substituenten sind erforderlich. |

Nutzung fortschrittlicher präklinischer Modelle für umfassende Wirksamkeitsstudien

Die Bewertung der Wirksamkeit von Gnidimacrin, 18-de(benzoyloxy)- und seinen Analoga erfordert den Einsatz hochentwickelter präklinischer Modelle, die die Komplexität menschlicher Krankheiten genau widerspiegeln. Im Kontext von HIV wurden Ex-vivo-Modelle mit peripheren mononukleären Blutzellen (PBMCs) von Patienten als äußerst wertvoll erwiesen. researchgate.netnih.govnih.gov

Studien haben gezeigt, dass Gnidimacrin den latenten HIV-1-DNA-Spiegel und die Häufigkeit latent infizierter Zellen in diesen Ex-vivo-Modellen signifikant reduzieren kann. researchgate.netnih.govnih.gov Bemerkenswerterweise induzierte es eine etwa 10-fach höhere HIV-1-Produktion als Histon-Deacetylase-Inhibitoren (HDACIs) wie SAHA oder Romidepsin, was auf einen robusteren Mechanismus zur Eliminierung latenter Reservoirs hindeutet. researchgate.netnih.govnih.gov Zukünftige Forschung sollte diese Modelle weiter nutzen, um die Wirksamkeit neu synthetisierter Analoga zu bewerten und die für die Eliminierung latent infizierter Zellen erforderlichen optimalen Bedingungen zu bestimmen.

Darüber hinaus wird die Entwicklung und Nutzung von humanisierten Tiermodellen, die mit menschlichen Immunzellen rekonstituiert wurden, entscheidend sein, um die In-vivo-Wirksamkeit, Pharmakokinetik und Pharmakodynamik von Gnidimacrin, 18-de(benzoyloxy)- zu bewerten. Diese Modelle bieten eine systemischere Sicht auf die Wirkung des Medikaments und sein Potenzial, latente HIV-Reservoirs in verschiedenen Gewebekompartimenten zu erreichen und zu eliminieren.

Integration von Bioinformatik und Systembiologie für tiefere mechanistische Einblicke

Die Konvergenz von Bioinformatik und Systembiologie bietet leistungsstarke Werkzeuge, um die komplexen Wirkmechanismen von Gnidimacrin, 18-de(benzoyloxy)- zu entschlüsseln. nih.govnih.gov Diese Ansätze ermöglichen die Analyse großer Datensätze, die aus Omics-Technologien (Genomik, Transkriptomik, Proteomik, Metabolomik) generiert wurden, um ein ganzheitliches Verständnis der zellulären Reaktionen auf die Behandlung mit dem Medikament zu erhalten. nih.gov

Ein zentraler Ansatz in der Systembioinformatik ist die Konstruktion und Analyse von molekularen Interaktionsnetzwerken. nih.govnih.gov Durch die Abbildung der Wechselwirkungen zwischen Proteinen und anderen Molekülen können Forscher die nachgeschalteten Signalwege identifizieren, die durch die Aktivierung der PKC durch Gnidimacrin, 18-de(benzoyloxy)- moduliert werden. Dies kann neue therapeutische Ziele aufdecken und die Entwicklung von Kombitherapien leiten.

Zukünftige bioinformatische Studien sollten sich auf Folgendes konzentrieren:

Netzwerkanalyse: Aufbau umfassender Protein-Protein-Interaktionsnetzwerke, um die durch Gnidimacrin, 18-de(benzoyloxy)- ausgelösten Signalwege zu identifizieren. nih.gov

Transkriptomische Analyse: Durchführung von RNA-Sequenzierungsstudien an behandelten Zellen, um die Genexpressionsprofile zu verstehen, die mit der Latenzreaktivierung und der antiviralen Aktivität verbunden sind.

Computergestütztes Docking: Verfeinerung von Computermodellen, um die Bindung von Gnidimacrin-Analoga an verschiedene PKC-Isoformen vorherzusagen und so die Entwicklung selektiverer Wirkstoffe zu unterstützen.

Überwindung von Herausforderungen bei der Entwicklung von aus Naturstoffen gewonnenen Therapeutika

Die Entwicklung von Naturstoffen wie Gnidimacrin, 18-de(benzoyloxy)- zu klinischen Therapeutika ist mit besonderen Herausforderungen verbunden. researchgate.net Dazu gehören Probleme im Zusammenhang mit der Versorgung, der komplexen Synthese und der potenziellen Toxizität. researchgate.net

Eine der größten Hürden für Naturstoffe ist die Schwierigkeit, ausreichende Mengen für präklinische und klinische Studien zu beschaffen. researchgate.net Während die Isolierung aus natürlichen Quellen oft mühsam ist, stellt die Totalsynthese komplexer Moleküle wie Gnidimacrin eine erhebliche chemische Herausforderung dar. Zukünftige Forschungsanstrengungen müssen sich auf die Entwicklung effizienterer und skalierbarer Synthesewege konzentrieren.

Darüber hinaus erfordert der Übergang von der Entdeckung zur klinischen Anwendung eine sorgfältige Abwägung der pharmakologischen Eigenschaften. Die Stabilität von Gnidimacrin-Derivaten im Plasma, die in einer Studie mit Halbwertszeiten von über 20 Stunden als vielversprechend befunden wurde, ist ein positiver Indikator. nih.gov Weitere Studien zur Optimierung der Verabreichung und zur Minimierung von Off-Target-Effekten werden jedoch von entscheidender Bedeutung sein.

Die Bewältigung dieser Herausforderungen erfordert einen multidisziplinären Ansatz, der organische Chemie, Pharmakologie, computergestützte Biologie und pharmazeutische Entwicklung integriert. Der etablierte Zusammenhang zwischen Struktur und Aktivität von Gnidimacrin, 18-de(benzoyloxy)- bietet eine solide Grundlage für die Entwicklung klinischer Kandidaten der nächsten Generation. nih.gov

In diesem Artikel erwähnte Verbindungen

| Verbindungsname |

| Gnidimacrin |

| Gnidimacrin, 18-de(benzoyloxy)- |

| Romidepsin |

| SAHA (Vorinostat) |

| Stelleralid A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.